Cas no 81693-22-3 (3'-a-Sialyl-N-acetyllactosamine)

3'-a-Sialyl-N-acetyllactosamine structure
81693-22-3 structure
Product Name:3'-a-Sialyl-N-acetyllactosamine
CAS番号:81693-22-3
MF:C25H41N2NaO19
メガワット:696.584820508957
CID:708164
Update Time:2024-10-27

3'-a-Sialyl-N-acetyllactosamine 化学的及び物理的性質

名前と識別子

    • 3´-α-Sialyl-N-acetyllactosamine
    • 3'-ALPHA-SIALYL-N-ACETYLLACTOSAMINE
    • 3'-A-SIALYL-N-ACETYLLACTOSAMINE
    • 3'-N-ACETYLNEURAMINYL-N-ACETYLLACTOSAMINE SODIUM SALT
    • 3'-α-Sialyl-N-acetyllactosamine
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • Sialylated triaose type 2 - 5 mg
    • 3&#39
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)-2-(acetylamino)-2-deoxy-
    • O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose (ACI)
    • 3′-Sialyl-N-acetyllactosamine
    • NeuAc(α2-3)Gal(β1-4)GlcNAc
    • 3'-SLN SODIUM SALT
    • 3'-SIALYL-N-ACETYLLACTOSAMINE SODIUM SALT
    • 3'-N-acetylneuraminyl-N-acetyll-*actosamine sodiu
    • 3'-N-ACETYLNEURAMINYL-N-ACETYLL-ACTOSAMI NE SODIUM
    • ALPHA-NEUNAC-[2->3]-BETA-D-GAL-[1->4]-D-GLCNAC
    • α-neunac-(2→3)-β-d-gal-(1→4)-d-glcnac
    • (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • 3'-a-Sialyl-N-acetyllactosamine
    • MDL: MFCD00797625
    • インチ: 1S/C25H42N2O19.Na/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-20(17(36)14(22(39)43-12)27-8(2)31)45-23-19(38)18(37)16(35)11(5-29)44-23;/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41);/q;+1/p-1/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25+;/m0./s1
    • InChIKey: INEFLSBORUBCTG-METCSLGWSA-M
    • ほほえんだ: [C@]1(C([O-])=O)(OC[C@H]2OC([C@H](NC(=O)C)[C@@H](O)[C@@H]2O[C@H]2[C@H](O)[C@H]([C@@H](O)[C@@H](CO)O2)O)O)C[C@@H]([C@@H](NC(=O)C)[C@H]([C@H](O)[C@H](O)CO)O1)O.[Na+]

計算された属性

  • せいみつぶんしりょう: 696.22000
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 21
  • 重原子数: 46
  • 回転可能化学結合数: 14

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: >210°C (dec.)
  • ふってん: 1190.4±65.0 °C at 760 mmHg
  • フラッシュポイント: 673.8±34.3 °C
  • 屈折率: 1.649
  • ようかいど: Methanol (Slightly), Water (Slightly)
  • PSA: 346.78000
  • LogP: -8.63250
  • じょうきあつ: 0.0±0.6 mmHg at 25°C
  • 酸性度係数(pKa): 1.92±0.70(Predicted)

3'-a-Sialyl-N-acetyllactosamine セキュリティ情報

3'-a-Sialyl-N-acetyllactosamine 税関データ

  • 税関コード:29400090

3'-a-Sialyl-N-acetyllactosamine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02018-0.5mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
81693-22-3 ≥95%
0.5mg
¥2108.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02018-2mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
81693-22-3 ≥95%
2mg
¥6328.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-.5MG
3'-a-Sialyl-N-acetyllactosamine
81693-22-3 ≥95%
0.5MG
¥1875.28 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-2MG
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
2mg
¥5103.1 2023-09-28
TRC
S382500-1mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
1mg
$ 488.00 2023-09-06
TRC
S382500-2.5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
2.5mg
$ 1041.00 2023-09-06
TRC
S382500-5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
5mg
$ 1828.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A6936-0.5mg
3'-a-Sialyl-N-acetyllactosamine
81693-22-3
0.5mg
¥1694.89 2023-09-28

3'-a-Sialyl-N-acetyllactosamine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Acetyl phosphate ,  Magnesium chloride Catalysts: 5′-ATP Solvents: Water ;  4 h, pH 8, 37 °C
2.1 Reagents: Magnesium chloride Catalysts: β-Galactoside α-(2→3)-sialyltransferase Solvents: Water ;  9 h, pH 7.6, 37 °C
リファレンス
Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst
Lee, Sun-Gu; et al, Biotechnology and Bioengineering, 2002, 80(5), 516-524

合成方法 2

はんのうじょうけん
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

合成方法 3

はんのうじょうけん
1.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
1.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
2.1 Reagents: Sodium methoxide Solvents: Methanol
2.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
3.1 -
3.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
3.3 Reagents: Acetic anhydride Solvents: Pyridine
3.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
3.5 Reagents: Sodium methoxide Solvents: Methanol
3.6 Reagents: Sodium hydroxide Solvents: Water
4.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

合成方法 4

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine
1.2 Reagents: Sodium azide ,  15-Crown-5 Solvents: Dimethylformamide ;  35 °C
2.1 Reagents: Acetic acid Solvents: Water ;  80 °C
2.2 Solvents: Pyridine
3.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
3.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
4.1 Reagents: Sodium methoxide Solvents: Methanol
4.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
5.1 -
5.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
5.3 Reagents: Acetic anhydride Solvents: Pyridine
5.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
5.5 Reagents: Sodium methoxide Solvents: Methanol
5.6 Reagents: Sodium hydroxide Solvents: Water
6.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

合成方法 5

はんのうじょうけん
1.1 Reagents: Dowex 50W ;  reflux
1.2 Reagents: Zinc chloride
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ,  Pyridine
2.2 Reagents: Sodium azide ,  15-Crown-5 Solvents: Dimethylformamide ;  35 °C
3.1 Reagents: Acetic acid Solvents: Water ;  80 °C
3.2 Solvents: Pyridine
4.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
4.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
5.1 Reagents: Sodium methoxide Solvents: Methanol
5.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
6.1 -
6.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
6.3 Reagents: Acetic anhydride Solvents: Pyridine
6.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
6.5 Reagents: Sodium methoxide Solvents: Methanol
6.6 Reagents: Sodium hydroxide Solvents: Water
7.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

合成方法 6

はんのうじょうけん
1.1 Catalysts: β-Galactoside α-2,6-sialyltransferase Solvents: Water ;  30 min, pH 8.0, 25 °C
1.2 Reagents: Acetonitrile ;  cooled
リファレンス
Complete switch from α-2,3- to α-2,6-regioselectivity in Pasteurella dagmatis β-D-galactoside sialyltransferase by active-site redesign
Schmoelzer, Katharina; et al, Chemical Communications (Cambridge, 2015, 51(15), 3083-3086

合成方法 7

はんのうじょうけん
1.1 Reagents: 5′-CTP ,  Sodium hydroxide ,  Magnesium chloride Catalysts: N-Acetylneuraminate cytidylyltransferase ,  N-Acetyllactosaminide α-(2→3)-sialyltransferase ,  Aldolase Solvents: Water ;  2 h, pH 8.5, 37 °C
1.2 Reagents: Ethanol
リファレンス
A Multifunctional Pasteurella multocida Sialyltransferase: A Powerful Tool for the Synthesis of Sialoside Libraries
Yu, Hai; et al, Journal of the American Chemical Society, 2005, 127(50), 17618-17619

合成方法 8

はんのうじょうけん
1.1 Catalysts: Trans-sialidase
リファレンス
Synthesis of sialyloligosaccharides using the trans-sialidase from Trypanosoma cruzi: novel branched and di-sialylated products from digalactoside acceptors
Singh, Suddham; et al, Chemical Communications (Cambridge), 2000, (12), 1013-1014

合成方法 9

はんのうじょうけん
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

合成方法 10

はんのうじょうけん
1.1 Catalysts: β-Galactoside α-2,6-sialyltransferase Solvents: Water ;  30 min, pH 8.0, 25 °C
1.2 Reagents: Acetonitrile ;  cooled
リファレンス
Complete switch from α-2,3- to α-2,6-regioselectivity in Pasteurella dagmatis β-D-galactoside sialyltransferase by active-site redesign
Schmoelzer, Katharina; et al, Chemical Communications (Cambridge, 2015, 51(15), 3083-3086

合成方法 11

はんのうじょうけん
1.1 Reagents: Magnesium chloride Catalysts: β-Galactoside α-(2→3)-sialyltransferase Solvents: Water ;  9 h, pH 7.6, 37 °C
リファレンス
Production of cytidine 5'-monophosphate N-acetylneuraminic acid using recombinant Escherichia coli as a biocatalyst
Lee, Sun-Gu; et al, Biotechnology and Bioengineering, 2002, 80(5), 516-524

合成方法 12

はんのうじょうけん
1.1 Reagents: Calcium chloride Catalysts: Trans-sialidase Solvents: Water
リファレンス
Enzymic synthesis of a 6'-sulfated sialyl-Lewisx which is an inhibitor of L-selectin binding to peripheral addressin
Scudder, Peter R.; et al, Glycobiology, 1994, 4(6), 929-32

合成方法 13

はんのうじょうけん
1.1 -
1.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
1.3 Reagents: Acetic anhydride Solvents: Pyridine
1.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
1.5 Reagents: Sodium methoxide Solvents: Methanol
1.6 Reagents: Sodium hydroxide Solvents: Water
2.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

合成方法 14

はんのうじょうけん
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
2.1 -
2.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
2.3 Reagents: Acetic anhydride Solvents: Pyridine
2.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.5 Reagents: Sodium methoxide Solvents: Methanol
2.6 Reagents: Sodium hydroxide Solvents: Water
3.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

合成方法 16

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  80 °C
1.2 Solvents: Pyridine
2.1 Reagents: Dichloromethyl methyl ether ,  Zinc chloride
2.2 Reagents: 2,4,6-Trimethylpyridine ,  Silver triflate Solvents: Dichloromethane
3.1 Reagents: Sodium methoxide Solvents: Methanol
3.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
4.1 -
4.2 Reagents: Dowex 50W Solvents: Methanol ;  rt
4.3 Reagents: Acetic anhydride Solvents: Pyridine
4.4 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
4.5 Reagents: Sodium methoxide Solvents: Methanol
4.6 Reagents: Sodium hydroxide Solvents: Water
5.1 -
リファレンス
Chemoenzymic synthesis of GM3, Lewis x and sialyl Lewis x oligosaccharides in 13C-enriched form
Probert, Mark A.; et al, Tetrahedron Letters, 1997, 38(33), 5861-5864

3'-a-Sialyl-N-acetyllactosamine Raw materials

3'-a-Sialyl-N-acetyllactosamine Preparation Products

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.